4-{(E)-[({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate 4-{(E)-[({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15676887
InChI: InChI=1S/C27H24ClN5O5S/c1-17(34)38-25-22(36-2)13-18(14-23(25)37-3)15-29-30-24(35)16-39-27-32-31-26(19-7-5-4-6-8-19)33(27)21-11-9-20(28)10-12-21/h4-15H,16H2,1-3H3,(H,30,35)/b29-15+
SMILES:
Molecular Formula: C27H24ClN5O5S
Molecular Weight: 566.0 g/mol

4-{(E)-[({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

CAS No.:

Cat. No.: VC15676887

Molecular Formula: C27H24ClN5O5S

Molecular Weight: 566.0 g/mol

* For research use only. Not for human or veterinary use.

4-{(E)-[({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate -

Specification

Molecular Formula C27H24ClN5O5S
Molecular Weight 566.0 g/mol
IUPAC Name [4-[(E)-[[2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate
Standard InChI InChI=1S/C27H24ClN5O5S/c1-17(34)38-25-22(36-2)13-18(14-23(25)37-3)15-29-30-24(35)16-39-27-32-31-26(19-7-5-4-6-8-19)33(27)21-11-9-20(28)10-12-21/h4-15H,16H2,1-3H3,(H,30,35)/b29-15+
Standard InChI Key DQXQOGWDWFFKQQ-WKULSOCRSA-N
Isomeric SMILES CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC
Canonical SMILES CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC

Introduction

The compound 4-{(E)-[({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is a complex organic molecule featuring a triazole ring, a chlorophenyl group, and a dimethoxyphenyl acetate moiety. This compound is of interest in medicinal chemistry due to its intricate structure and potential biological activities.

Synthesis

The synthesis of compounds with similar structures often involves multi-step reactions. For example, the preparation of related triazole derivatives typically involves the formation of the triazole ring through cyclization reactions, followed by the introduction of other functional groups such as sulfanyl or hydrazono linkages .

Biological and Chemical Activities

Compounds with triazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of a chlorophenyl group and a sulfanyl linkage may enhance these activities due to their ability to interact with biological targets.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetateTriazole, sulfanyl, hydrazono, dimethoxyphenyl acetatePresence of dimethoxyphenyl acetate
4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acidTriazole, sulfanyl, hydrazono, benzoic acidBenzoic acid moiety instead of acetate
2-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acidSimilar to the first but with a different linkageVariation in the position of the hydrazono linkage

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